BDP TR alkyne

Fluorescence spectroscopy Bioconjugation Bioimaging

ROX-channel imaging often suffers from cyanine dye instability and organelle bias. BDP TR alkyne, a neutral BODIPY fluorophore (Φ=0.90, ε=69,000 M⁻¹cm⁻¹), provides oxidative stability and unperturbed intracellular tracking. Its terminal alkyne enables specific CuAAC bioconjugation. Advantages: high brightness for sensitive FP assays; clean Ex/Em 589/616 nm for multiplexing with GFP/FITC; ≥95% purity; stable at ambient shipping.

Molecular Formula C24H18BF2N3O2S
Molecular Weight 461.3 g/mol
Cat. No. B606005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP TR alkyne
SynonymsBodipy TR alkyne
Molecular FormulaC24H18BF2N3O2S
Molecular Weight461.3 g/mol
Structural Identifiers
InChIInChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31)
InChIKeyNRAIVGWGVIETRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP TR Alkyne: Key Properties & ROX Channel


BDP TR alkyne (CAS 2006345-35-1) is a terminal alkyne-functionalized borondipyrromethene (BODIPY) fluorophore designed for the ROX/Texas Red channel (Ex/Em: 589/616 nm) [1]. This neutral, hydrophobic dye exhibits a high extinction coefficient (ε = 69,000 M⁻¹cm⁻¹) and fluorescence quantum yield (Φ = 0.90), enabling sensitive detection in microscopy, fluorescence polarization assays, and copper-catalyzed click chemistry conjugations . The alkyne moiety facilitates covalent attachment to azide-modified biomolecules, making BDP TR alkyne a versatile building block for bioconjugation and molecular labeling applications requiring red-emitting fluorescence .

Why BDP TR Alkyne Cannot Be Simply Replaced


BDP TR alkyne cannot be generically substituted with other red-emitting dyes due to its unique combination of a neutral BODIPY scaffold, high quantum yield (0.90), and oxidative stability—properties that differ markedly from rhodamine-based ROX/Texas Red (prone to oxidation) [1] or cyanine-based alternatives like Cy5 (which exhibits subcellular organelle bias) [2]. The terminal alkyne functionality further distinguishes BDP TR alkyne from its azide counterpart (BDP TR azide) by enabling direct conjugation to azide-bearing molecules via CuAAC, whereas substitution with BDP TMR alkyne (TAMRA channel) or Cy5 alkyne (far-red) would shift emission profiles and compromise compatibility with established ROX-channel instrumentation and multiplexing panels . Procurement decisions must therefore consider these quantitative performance metrics and functional reactivity differences to avoid experimental failure or data incomparability.

BDP TR Alkyne Differentiation from Closest Analogs


Quantum Yield Advantage Over ROX/Texas Red

BDP TR alkyne exhibits a fluorescence quantum yield (Φ) of 0.90 in aqueous/organic solvent systems, a value that substantially exceeds that of conventional rhodamine-based ROX and Texas Red dyes (typically Φ ≈ 0.3–0.5 for Texas Red, Φ ≈ 0.4–0.6 for ROX) . This near-unity quantum yield translates to significantly brighter emission per absorbed photon, enabling improved signal-to-noise ratios in fluorescence detection applications .

Fluorescence spectroscopy Bioconjugation Bioimaging

Oxidative Stability vs. ROX/Texas Red

Unlike ROX and Texas Red dyes, which are known to undergo oxidative degradation under ambient or illuminated conditions leading to fluorescence loss, BDP TR alkyne demonstrates pronounced resilience to oxidation [1][2]. This enhanced oxidative stability is attributed to the electron-deficient BODIPY core and the absence of sulfonate groups that render rhodamine-based dyes susceptible to oxidant attack . While direct quantitative photobleaching half-life comparisons are not uniformly reported, vendor technical literature consistently characterizes BDP TR as 'much more resilient to oxidants' compared to ROX/Texas Red [3].

Dye stability Long-term imaging Harsh environment labeling

Unbiased Localization vs. Cy5 in Live Cells

In a direct comparative study examining fluorescent labeling of low-molecular-weight prodrugs, the cyanine dye Cy5 was found to exhibit inherent mitochondrial bias, altering the intracellular distribution of the conjugated cargo. In contrast, BDP TR demonstrated unbiased intracellular localization, preserving the native subcellular targeting and mode of action of the parent (pro)drug [1][2]. This differentiation was confirmed in cellulo using confocal microscopy with lysosome-targeting aminoferrocene conjugates, where BDP TR labeling did not perturb lysosomal accumulation or anticancer activity, whereas Cy5 labeling redirected the conjugate to mitochondria [3].

Live-cell imaging Drug tracking Subcellular localization

Click Chemistry Compatibility: CuAAC vs. SPAAC

BDP TR alkyne contains a terminal alkyne group that undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively; it is not reactive in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . In contrast, BDP TR azide can participate in both CuAAC (with alkynes) and SPAAC (with DBCO or BCN) . This functional distinction is critical: for experiments requiring copper-free conditions (e.g., live-cell labeling where Cu(I) toxicity is a concern), BDP TR alkyne is not suitable unless paired with a strained alkyne counterpart; conversely, for in vitro or fixed-sample conjugations where copper catalysis is acceptable, BDP TR alkyne offers a simpler, more cost-effective route to alkyne-azide coupling .

Click chemistry Bioconjugation Reaction specificity

Spectral Channel: ROX vs. TAMRA

BDP TR alkyne is spectrally tuned for the ROX/Texas Red channel with absorption/emission maxima of 589/616 nm [1]. Its close analog BDP TMR alkyne is designed for the TAMRA channel with shorter-wavelength emission (typically 540–570 nm range) . This ~40–70 nm red shift in BDP TR alkyne enables multiplexing with green/yellow fluorophores (e.g., GFP, FITC, BDP FL) with minimal spectral overlap, whereas BDP TMR would require different filter sets and may conflict with common green-fluorescent proteins . The extinction coefficient of BDP TR alkyne (69,000 M⁻¹cm⁻¹) is comparable to BDP TMR alkyne (reported ε ≈ 60,000–70,000 M⁻¹cm⁻¹), but the longer-wavelength emission reduces autofluorescence background in biological samples .

Multiplex imaging Spectral compatibility Channel selection

Excited-State Lifetime for Fluorescence Polarization

BDP TR alkyne and its derivatives possess a relatively long excited-state lifetime (approximately 5–6 ns, based on BODIPY class characteristics) compared to fluorescein-based dyes (τ ≈ 4 ns) and short-lifetime rhodamines (τ ≈ 1–2 ns) [1]. This extended lifetime is particularly advantageous for fluorescence polarization (FP) assays, where the measurable polarization signal is directly proportional to the fluorophore's rotational correlation time relative to its fluorescence lifetime [2]. Longer lifetime dyes yield larger polarization changes upon binding events, improving assay sensitivity and dynamic range in high-throughput screening applications .

Fluorescence polarization Binding assays High-throughput screening

BDP TR Alkyne Recommended Procurement Scenarios


Live-Cell Tracking Without Organelle Bias

BDP TR alkyne is ideally suited for labeling small-molecule drugs, probes, or metabolites where preserving native subcellular localization is critical. As demonstrated in direct comparative studies, BDP TR does not introduce mitochondrial bias that is characteristic of Cy5-based labels, ensuring that conjugated compounds traffic to their intended intracellular destinations without artifact [1]. Researchers should procure BDP TR alkyne when accurate spatial tracking of therapeutic candidates is required and when alternative cyanine dyes would confound localization analysis.

High-Sensitivity FP Binding Assays

The combination of high quantum yield (0.90) and long excited-state lifetime makes BDP TR alkyne an optimal fluorophore for fluorescence polarization assays. The extended lifetime (~5 ns) enhances polarization signal changes upon binding events compared to short-lifetime rhodamines, while the high brightness improves signal-to-noise ratios at low probe concentrations . Procurement of BDP TR alkyne is recommended for high-throughput screening campaigns where assay sensitivity and dynamic range are paramount, particularly for detecting weak or moderate affinity interactions.

CuAAC Bioconjugation for Fixed Samples

The terminal alkyne group of BDP TR alkyne enables highly specific CuAAC conjugation to azide-functionalized biomolecules (proteins, nucleic acids, glycans) under copper catalysis . This is the preferred procurement option for labeling workflows conducted in vitro, on fixed cells, or in non-living samples where copper toxicity is not a concern. For applications requiring copper-free conditions (e.g., live-cell surface labeling), users should instead procure BDP TR azide or BDP TR DBCO, as BDP TR alkyne lacks SPAAC reactivity .

ROX Channel Multiplexing with GFP/FITC

With excitation/emission maxima at 589/616 nm, BDP TR alkyne occupies the ROX/Texas Red channel, enabling clean spectral separation from common green fluorophores (e.g., GFP, FITC, BDP FL) and blue dyes (e.g., DAPI, Hoechst) [2]. This channel positioning supports robust multiplexing in confocal or widefield microscopy without the need for spectral unmixing. Procurement of BDP TR alkyne should be prioritized when designing multicolor panels that include green-fluorescent proteins or FITC-labeled antibodies, whereas BDP TMR alkyne (TAMRA channel) would introduce spectral overlap conflicts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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